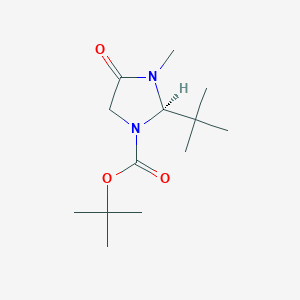

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

描述

属性

IUPAC Name |

tert-butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJLVATZPPJBNG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350802 | |

| Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-44-7 | |

| Record name | tert-Butyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Table 2: Comparison of Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 24 | 4 |

| Yield (%) | 78 | 89 |

| Purity (HPLC) | 95% | 99% |

| Solvent Consumption (L/kg) | 120 | 45 |

Analytical Characterization and Quality Control

Final product quality is verified using:

化学反应分析

Types of Reactions

®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the Boc protecting group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as N-oxides.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted imidazolidinones with various functional groups.

科学研究应用

Pharmaceutical Applications

1. Chiral Building Block for Drug Synthesis

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone serves as a vital chiral building block in the synthesis of various pharmaceuticals. Its stability and ability to form derivatives make it an essential component in creating biologically active compounds. For instance, it can be utilized in the synthesis of amino acids and other bioactive molecules that require specific stereochemistry for efficacy.

2. Synthesis of Amino Acids

This compound is particularly useful in the synthesis of α-amino acids. The imidazolidinone structure allows for the introduction of functional groups that can be transformed into amino acids through various chemical reactions, including reductive amination and hydrolysis .

3. Agrochemical Applications

In agrochemistry, this compound can be used to develop new herbicides and pesticides that require specific chirality for effective biological activity. The compound's stability under environmental conditions enhances its applicability in agricultural formulations .

Case Studies

Case Study 1: Synthesis of Enantiomerically Pure Compounds

A study demonstrated the use of this compound as a precursor in the synthesis of enantiomerically pure β-amino acids. The researchers utilized a multi-step synthetic route involving this compound to achieve high yields and purity levels, highlighting its effectiveness as a chiral auxiliary .

Case Study 2: Development of New Agrochemicals

In another study, researchers explored the potential of this compound in developing novel herbicides. The compound was modified to enhance its herbicidal activity while maintaining low toxicity to non-target organisms. This research led to the identification of several promising candidates for further development .

作用机制

The mechanism of action of ®-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its role as a chiral auxiliary. It facilitates the formation of chiral centers by providing a stereochemically defined environment during chemical reactions. The Boc protecting group ensures the stability of the molecule during these reactions, while the tert-butyl group influences the steric and electronic properties of the compound.

相似化合物的比较

Enantiomeric Pair: (S)-(−)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone

- Structural Similarity : The S-enantiomer (CAS: 119838-38-9) shares identical functional groups but exhibits opposite stereochemistry at the 4-position .

- Functional Differences : The R-enantiomer is often preferred in asymmetric hydrogenation and electrophilic amination due to its superior compatibility with chiral catalysts like Rh(I) complexes. In contrast, the S-enantiomer shows lower reactivity in these applications .

(4R)-(−)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone

- Structural Features : Replaces the Boc group with a 2,4,6-trimethylbenzenesulfonyl (Mts) group and introduces a butyryl chain at the 3-position .

- Synthetic Utility : The Mts group enhances electrophilicity, making this compound reactive in nucleophilic substitutions. Quantitative yields are achieved using n-butyl lithium and butyryl chloride under cryogenic conditions (−78°C) .

- Comparison : Unlike the Boc-protected compound, the Mts derivative is less stable under acidic conditions but more reactive in SN2 pathways.

Imidazole Derivatives with Acyl and Benzyl Substituents

- 5{101}: 4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole.

- 5{104} : Incorporates a Boc-piperidinyl group, enhancing steric bulk for protease inhibition.

- Key Differences: These derivatives lack the imidazolidinone ring’s saturation, reducing conformational rigidity. The Boc group in 5{104} parallels the target compound’s stability but is tailored for peptide bond isostere applications .

Comparative Data Table

Key Research Findings

- Steric Effects : The tert-butyl and Boc groups in the target compound create a steric environment that minimizes racemization during peptide coupling, unlike sulfonated analogs (e.g., Mts derivatives), which are prone to side reactions .

- Stereochemical Influence: The R-configuration aligns with L-amino acid chirality, making it ideal for synthesizing natural amino acids, whereas S-enantiomers require additional steps for inversion .

- Thermal Stability: Boc-protected imidazolidinones decompose above 150°C, whereas sulfonated derivatives (e.g., Mts) degrade at lower temperatures (~100°C) due to weaker C–S bonds .

生物活性

Overview

(R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone, a chiral imidazolidinone compound, has garnered attention for its significant role in organic synthesis, particularly as a chiral auxiliary in the production of enantiomerically pure compounds. Its unique structural features, including the tert-butyl and Boc (tert-butoxycarbonyl) groups, contribute to its stability and reactivity, making it valuable in various biological and medicinal applications.

- Chemical Formula : C₁₃H₂₄N₂O₃

- CAS Number : 119838-44-7

- Molecular Weight : 240.35 g/mol

This compound acts primarily as a chiral auxiliary during asymmetric synthesis. It facilitates the formation of chiral centers by providing a stereochemically defined environment. The presence of the Boc protecting group enhances the compound's stability during reactions, while the tert-butyl group influences its steric and electronic properties, which are crucial for its biological activity.

1. Asymmetric Synthesis

The compound is widely used in asymmetric synthesis to produce biologically active molecules, including pharmaceuticals. Its ability to generate enantiomerically pure compounds is critical in drug development, where the chirality of a molecule can significantly affect its pharmacological properties.

2. Medicinal Chemistry

Research indicates that this compound is involved in synthesizing various biologically active compounds. For instance, it has been utilized in synthesizing amino acids and peptide derivatives that exhibit significant biological activities.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Case Study: Synthesis of Fluoro-L-Dopa

A notable application was observed in the synthesis of 6-[18F]fluoro-L-dopa, a radiopharmaceutical used in positron emission tomography (PET) imaging. The synthesis involved using this compound as an intermediate, demonstrating its utility in producing compounds with specific chiral centers essential for biological activity .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

The effectiveness of this compound can be compared with other imidazolidinones:

| Compound | Chirality | Application |

|---|---|---|

| (S)-(-)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone | Opposite Enantiomer | Similar applications in synthesis |

| 1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone | Achiral | Lacks chiral specificity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-(+)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective alkylation or aza-Michael addition under inert conditions. For example, n-butyl lithium in THF at −78°C can activate intermediates for nucleophilic substitution, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Enantiomeric purity is ensured via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and steric effects of the tert-butyl and Boc groups .

- ¹H/¹³C NMR : Use DEPT-135 and COSY to assign methyl and tert-butyl protons (δ 1.2–1.5 ppm) and imidazolidinone carbonyls (δ 165–170 ppm) .

- FTIR : Confirm Boc group presence via C=O stretches at ~1740 cm⁻¹ and N-H stretches at ~3400 cm⁻¹ .

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group is acid-labile. Stability tests involve TFA (trifluoroacetic acid) in DCM (1:10 v/v) at 0°C, monitored by TLC. Under basic conditions (e.g., NaOH/MeOH), the tert-butyl group may undergo elimination; this is analyzed via GC-MS to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of asymmetric reactions mediated by this imidazolidinone?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal that the tert-butyl group creates a chiral pocket, favoring Re-face attack in ketone reductions. Experimental validation uses kinetic isotopic effects (KIE) and Eyring plots to compare activation parameters for (R)- vs. (S)-configured catalysts .

Q. How can conflicting data on catalytic efficiency in Diels-Alder reactions be resolved?

- Methodological Answer : Contradictions arise from solvent polarity effects. Design a DOE (Design of Experiments) varying solvents (toluene vs. THF), temperatures (0–40°C), and substrate ratios. Analyze enantioselectivity via HPLC and correlate with Kamlet-Taft solvent parameters. For example, low-polarity solvents enhance tert-butyl group steric shielding, improving ee by 15–20% .

Q. What strategies mitigate racemization during Boc deprotection in peptide coupling reactions?

- Methodological Answer : Use mild deprotection agents (e.g., HCl/dioxane instead of TFA) at −20°C. Monitor racemization via Marfey’s reagent derivatization followed by LC-MS. Optimize reaction time (<2 hours) to maintain >98% ee .

Data Analysis and Experimental Design

Q. How to design a kinetic study to evaluate the compound’s role in organocatalytic cascades?

- Methodological Answer :

- Step 1 : Use stopped-flow NMR to track intermediate formation (e.g., enamine vs. iminium ions) in real-time.

- Step 2 : Fit kinetic data to Michaelis-Menten models using non-linear regression (e.g., GraphPad Prism).

- Step 3 : Compare turnover frequencies (TOF) under varying pH (3–9) to identify optimal catalytic windows .

Q. What statistical methods validate reproducibility in enantioselectivity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。